3-(9-Anthracenyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-anthracen-9-ylazetidine |
InChI |
InChI=1S/C17H15N/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14/h1-9,14,18H,10-11H2 |
InChI Key |
JKXKSYCBVQFYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 9 Anthracenyl Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
Azetidine (B1206935) Moiety: The protons on the four-membered azetidine ring are expected to exhibit characteristic chemical shifts. The proton at the C3 position, being adjacent to the bulky anthracene (B1667546) group, would likely appear as a multiplet in the ¹H NMR spectrum. The protons on the C2 and C4 positions, being adjacent to the nitrogen atom, would be shifted downfield. In the ¹³C NMR spectrum, the carbons of the azetidine ring would resonate in the aliphatic region, with the C3 carbon showing a distinct shift due to the direct attachment of the anthracene ring.
Anthracene Moiety: The anthracene ring system displays a characteristic set of signals in both ¹H and ¹³C NMR spectra. The protons on the aromatic rings will appear in the downfield region, typically between 7.0 and 9.0 ppm. The unique symmetry of the anthracene core will influence the number and multiplicity of the signals. Similarly, the ¹³C NMR spectrum will show a series of signals in the aromatic region corresponding to the different carbon environments within the anthracene structure.
Predicted NMR Data for 3-(9-Anthracenyl)azetidine:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Azetidine CH (C3) | Multiplet | Aliphatic Region |
| Azetidine CH₂ (C2, C4) | Multiplet (downfield) | Aliphatic Region |
| Anthracene CH (aromatic) | 7.0 - 9.0 | Aromatic Region |
| Anthracene C (quaternary) | - | Aromatic Region |
Note: This table represents predicted values and would require experimental verification.
Two-dimensional NMR techniques would be indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within both the azetidine and anthracene moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would be crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons. This would be particularly useful for confirming the attachment of the azetidine ring to the C9 position of the anthracene core.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
HRMS would provide the exact mass of the molecular ion of this compound with high precision. This data would allow for the determination of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms.
Under mass spectrometric conditions, the molecular ion of this compound would undergo fragmentation. The analysis of these fragment ions would provide valuable structural information. Expected fragmentation pathways could include:
Cleavage of the azetidine ring.
Loss of the azetidine moiety from the anthracene core, resulting in a fragment ion corresponding to the anthracenyl cation.
Fragmentation of the anthracene ring system itself.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H stretch (azetidine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch (azetidine) | 1000 - 1250 |
Note: This table represents predicted values and would require experimental verification.
X-ray Crystallography for Absolute Stereochemistry and Conformation
No crystallographic data is currently available for this compound.
Crystal Structure Determination of Azetidine Ring Conformation and Anthracene Orientation
This analysis is contingent on the successful crystallization and X-ray diffraction analysis of this compound, which has not been reported in the reviewed literature.
Analysis of Intermolecular Interactions and Crystal Packing
A description of the intermolecular forces and crystal packing arrangement for this compound cannot be provided in the absence of its determined crystal structure.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of This compound that aligns with the detailed outline requested. The search for scholarly articles, including quantum chemical calculations (Density Functional Theory), frontier molecular orbital analysis, electrostatic potential surface analysis, reaction mechanism elucidation, and molecular dynamics simulations for this particular compound did not yield any specific results.
Therefore, it is not possible to provide the requested in-depth article with detailed research findings and data tables as the foundational scientific studies on this compound appear to be unavailable in the public domain.
Computational and Theoretical Investigations of 3 9 Anthracenyl Azetidine
Photophysical Property Prediction through Theoretical Models
Theoretical models are indispensable tools for predicting and understanding the photophysical properties of molecules like 3-(9-Anthracenyl)azetidine. These computational approaches provide deep insights into the electronic transitions that govern how the molecule interacts with light, including processes of absorption, emission, and non-radiative decay. By simulating these behaviors, researchers can elucidate the mechanisms behind luminescence and guide the design of new molecules with tailored optical properties.
Excited State Calculations (Time-Dependent DFT, TD-DFT) for Absorption and Emission
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the vertical excitation energies and oscillator strengths of electronic transitions. preprints.orgresearchgate.net These calculations are fundamental to predicting the absorption and emission spectra of a molecule. For this compound, TD-DFT calculations can be employed to understand how the azetidine (B1206935) ring perturbs the well-known electronic structure of the anthracene (B1667546) chromophore.
The calculations are typically performed on the optimized ground-state geometry of the molecule to predict the absorption spectrum. The results of these calculations, including the predicted maximum absorption wavelengths (λmax), the oscillator strengths (f) which indicate the probability of a transition, and the character of the involved molecular orbitals, are crucial for interpreting experimental spectra. preprints.org
Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to predict the emission spectrum (fluorescence). The energy difference between the S1 and the ground state (S0) at the S1 geometry corresponds to the emission energy.
Below are hypothetical TD-DFT calculation results for this compound, illustrating the kind of data obtained from such a study.
Table 1: Predicted Absorption Properties of this compound Calculated at the TD-B3LYP/6-311G(d,p) level of theory in a solvent model (e.g., ethanol).
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.15 | 394 | 0.12 | HOMO → LUMO |
| S0 → S2 | 3.31 | 375 | 0.18 | HOMO-1 → LUMO |
Table 2: Predicted Emission Properties of this compound Calculated from the optimized S1 geometry.
| Transition | Emission Energy (eV) | Wavelength (nm) |
|---|
These tables showcase that the primary absorption and emission are dominated by π-π* transitions localized on the anthracene moiety, a characteristic feature of anthracenyl compounds. sciencepg.commdpi.com
Intersystem Crossing (ISC) and Radiative Rate Constant Prediction for Luminescence Pathways
Theoretical models can predict the rate of ISC by calculating the spin-orbit coupling (SOC) between the singlet and triplet states involved. A larger SOC value indicates a higher probability of intersystem crossing. The energy gap between the S1 and a nearby triplet state (Tn) is also a crucial factor, with smaller energy gaps generally leading to more efficient ISC, as dictated by Fermi's Golden Rule.
Furthermore, the radiative rate constant (kr) for fluorescence (S1 → S0) can be calculated. This constant is proportional to the cube of the emission energy and the square of the transition dipole moment, which is related to the oscillator strength of the S0 → S1 transition. A higher kr indicates a shorter fluorescence lifetime and a greater probability of radiative decay over non-radiative pathways.
The interplay between the radiative rate constant (kr) and the non-radiative rate constants, including intersystem crossing (kISC) and internal conversion (kIC), determines the fluorescence quantum yield (ΦF).
Table 3: Predicted Luminescence Pathway Parameters for this compound Hypothetical values based on theoretical calculations.
| Parameter | Value | Description |
|---|---|---|
| S1-T1 Energy Gap (ΔEST) | 1.45 eV | Energy difference between the first singlet and triplet excited states. |
| Spin-Orbit Coupling (SOC) | < 0.1 cm-1 | Weak coupling suggests inefficient intersystem crossing. |
| Radiative Rate Constant (kr) | 1.5 x 108 s-1 | High rate constant, characteristic of allowed π-π* transitions in anthracene derivatives. |
The low predicted SOC and the significantly faster radiative rate constant compared to the intersystem crossing rate suggest that this compound is likely to be a highly fluorescent compound, with fluorescence being the primary de-excitation pathway from the S1 state. This is consistent with the photophysical behavior of many 9-substituted anthracene derivatives. mdpi.com
Photophysical Properties of 3 9 Anthracenyl Azetidine and Its Derivatives
Absorption Characteristics of the Anthracene (B1667546) Chromophore within Azetidine (B1206935) Frameworks
The incorporation of an azetidine ring at the 9-position of an anthracene moiety influences the electronic properties of the anthracene chromophore. The absorption characteristics are primarily governed by the π-system of the anthracene core, but the azetidine substituent can induce subtle yet significant modifications.
UV-Vis Absorption Spectra and Electronic Transitions
The UV-Vis absorption spectrum of anthracenyl azetidines is dominated by the characteristic electronic transitions of the anthracene core. These transitions, primarily of π-π* character, result in a well-defined, structured absorption spectrum. For instance, an N-functionalized azetidine derivative linked to anthracene exhibits distinct absorption bands at 350 nm, 367 nm, and 385 nm in an aqueous acetonitrile solution. lookchem.com These multiple peaks are typical for anthracene and its derivatives, representing the vibrational fine structure of the electronic transitions. researchgate.net The observed absorption coefficients (ε) for this derivative were 5.1 × 10³, 6.1 × 10³, and 5.3 × 10³ M⁻¹·cm⁻¹, respectively, for the bands at 350, 367, and 385 nm. lookchem.com
The electronic transitions responsible for these absorption bands are associated with the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals within the conjugated π-system of the anthracene. researchgate.net The azetidine group, particularly if N-functionalized, can act as an auxochrome, subtly modifying the energy levels of these orbitals and influencing the absorption profile.
Table 1: UV-Vis Absorption Data for an Anthracenyl Azetidine Derivative
| Absorption Maximum (λmax, nm) | Molar Absorption Coefficient (ε, M-1·cm-1) | Solvent | Reference |
|---|---|---|---|
| 350 | 5.1 × 10³ | CH3CN:H2O (1:9, v/v) | lookchem.com |
| 367 | 6.1 × 10³ | CH3CN:H2O (1:9, v/v) | lookchem.com |
| 385 | 5.3 × 10³ | CH3CN:H2O (1:9, v/v) | lookchem.com |
Solvent Effects on Absorption Maxima and Band Shapes
The effect of the solvent environment on the absorption spectra of anthracenyl azetidines can provide insights into the nature of the electronic transitions and solute-solvent interactions. In many anthracene derivatives, changes in solvent polarity can lead to solvatochromism, which is a shift in the absorption maxima. researchgate.net
However, for some derivatives, the absorption spectrum shows remarkable stability across different environments. For example, one study on an N-functionalized anthracenyl azetidine in an aqueous solution noted that the addition of various metal perchlorate salts did not cause any notable changes in the absorption spectrum. lookchem.com This suggests that for this particular derivative, the ground state electronic distribution is not significantly perturbed by the presence of these ions in the solvent matrix. Generally, the structured absorption bands of anthracene are less sensitive to solvent polarity compared to its fluorescence emission, as the ground state is less polar than the excited state.
Fluorescence Emission Properties of Anthracenyl Azetidines
The fluorescence of 3-(9-anthracenyl)azetidine and its derivatives is a key feature, stemming from the highly emissive nature of the anthracene core. The azetidine substituent and the surrounding environment can significantly modulate these emission properties.
Emission Spectra, Quantum Yields, and Fluorescence Lifetimes
Upon excitation of the anthracene chromophore, anthracenyl azetidines typically exhibit a structured fluorescence emission spectrum. An N-functionalized azetidine derivative, when excited at 367 nm in an aqueous acetonitrile solution, displays emission peaks at 339 nm, 416 nm, and 440 nm. lookchem.com This structured emission is characteristic of the locally excited state of the anthracene monomer.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is a critical parameter. For the aforementioned derivative, the quantum yield was found to be 0.59 in an aqueous solution, indicating that it is a strong fluorophore. lookchem.com The substitution pattern on the anthracene ring is known to heavily influence quantum yields; for example, some 9,10-disubstituted anthracenes can have quantum yields approaching unity, while others are significantly lower. rsc.org Fluorescence lifetimes for anthracene derivatives are typically in the range of a few nanoseconds, with values for some 9,10-disubstituted derivatives reported to be between 2.5 and 4.4 ns. nih.gov Time-correlated single-photon counting (TCSPC) is a common technique used to measure these lifetimes accurately.
Table 2: Fluorescence Emission Data for an Anthracenyl Azetidine Derivative
| Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |
|---|---|---|---|---|
| 367 | 339, 416, 440 | 0.59 | CH3CN:H2O (1:9, v/v) | lookchem.com |
Exciplex and Excimer Formation in Anthracene-Azetidine Systems and their Mechanistic Basis
Anthracene and its derivatives are well-known for their tendency to form excited-state dimers, known as excimers, particularly in concentrated solutions or in the solid state. nih.govresearchgate.net An excimer is formed when an excited monomer associates with a ground-state monomer, leading to a characteristic broad, structureless, and red-shifted emission band compared to the monomer fluorescence. researchgate.net This process is driven by π-π stacking interactions between the anthracene units. researchgate.net
In systems containing an electron-donating group linked to the anthracene, such as the nitrogen atom in the azetidine ring, there is also the potential for intramolecular or intermolecular exciplex formation. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. The tertiary nitrogen of the azetidine ring can act as an electron donor. If this nitrogen interacts with the excited anthracene (the acceptor) of a neighboring molecule, an intermolecular exciplex could form. Intramolecular exciplex formation could also occur if the molecular geometry allows the azetidine nitrogen to approach the face of the anthracene ring in the excited state.
The mechanistic basis for this is a photoinduced electron transfer (PET) process. Upon excitation, an electron can be transferred from the donor (azetidine nitrogen) to the acceptor (anthracene), creating a charge-separated excited state. This process often leads to fluorescence quenching of the primary chromophore. lookchem.com
Environmental Sensitivity of Fluorescence (e.g., Solvent Polarity, pH, Viscosity)
The fluorescence of anthracenyl azetidines can be highly sensitive to the local environment. This sensitivity makes them potential candidates for chemical sensors.
Solvent Polarity and Viscosity : The emission maxima of azetidine-containing fluorophores can exhibit shifts in response to changes in solvent composition, such as in methanol/glycerol mixtures. nih.gov Such shifts indicate solvent-dependent interactions with the excited state, where more polar or viscous environments can stabilize the excited state differently, leading to changes in the emission energy. nih.gov
pH : The presence of the nitrogen atom in the azetidine ring makes the molecule's photophysical properties potentially sensitive to pH. In acidic conditions, the nitrogen atom can become protonated. This protonation would alter its electron-donating ability, likely inhibiting any PET processes and potentially leading to an increase in fluorescence intensity (a "turn-on" response).
Metal Ions : The fluorescence of N-functionalized anthracenyl azetidines has been shown to be selectively quenched by certain metal ions. lookchem.com In one study, the introduction of Cu²⁺ ions to a solution of an anthracenyl azetidine derivative caused a significant quenching of the fluorescence, while other metal ions had little to no effect. lookchem.com The quantum yield dropped from 0.59 to 0.47 in the presence of Cu²⁺. lookchem.com This quenching is attributed to an efficient electron transfer from the excited state of the anthracene to the Cu²⁺ ion, a process facilitated by the coordination of the metal ion to the nitrogen atoms in the ligand. lookchem.com
Photochemical Reactivity and Stability Considerations
The utility of fluorescent probes like this compound in research applications is intrinsically linked to their photochemical reactivity and stability. Understanding these properties is crucial for predicting their behavior under irradiation and ensuring the reliability of experimental results. Key considerations include the potential for undergoing structural changes through photoisomerization, the influence of photoinduced electron transfer processes on fluorescence, and the molecule's resistance to degradation (photobleaching) upon prolonged light exposure.
Assessment of Photobleaching and Photostability for Research Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a major limitation for long-term fluorescence imaging and quantitative measurements. The photostability of an anthracene derivative is influenced by its susceptibility to photodimerization and photooxidation. The formation of dimers, as discussed above, is a primary route of degradation. mdpi.com Additionally, reaction with molecular oxygen, particularly singlet oxygen generated through photosensitization by the excited anthracene, can lead to the formation of endoperoxides and subsequent degradation of the chromophore.
The azetidine moiety can influence the photostability of the molecule. Introducing azetidine-containing heterospirocycles to other fluorophore scaffolds has been shown to improve their photostability. researchgate.net This enhancement may be attributed to structural rigidification, which can suppress non-radiative decay pathways and potentially inhibit conformational changes that lead to reactive states. However, the strained four-membered azetidine ring could also represent a site of potential reactivity under harsh conditions. lookchem.com
Assessing the photostability of this compound and its derivatives typically involves irradiating a sample with a specific wavelength and intensity of light over time and monitoring the decrease in fluorescence intensity. The quantum yield of photobleaching is a key parameter used to quantify this stability. For research applications requiring repeated or prolonged measurements, such as time-lapse microscopy, high photostability is a critical performance metric.
Modulation of Photophysical Properties by Azetidine Substitution and Ring Strain
The photophysical properties of the anthracene fluorophore can be significantly tuned by the covalent attachment of the azetidine ring. The electronic influence of the azetidine nitrogen and the inherent ring strain of the four-membered ring are key factors in this modulation.
Influence of Azetidine Nitrogen on Anthracene Fluorophore Electronics
The nitrogen atom of the azetidine ring acts as an auxochrome, an electron-donating group, which can interact with the π-electron system of the anthracene core. lookchem.comresearchgate.net This interaction leads to a perturbation of the electronic energy levels of the anthracene moiety.
Specifically, the lone pair of electrons on the azetidine nitrogen can participate in an intramolecular charge transfer (ICT) process upon photoexcitation of the anthracene. This ICT character can lead to several observable changes in the photophysical properties:
Red Shift in Spectra : The donation of electron density from the nitrogen to the anthracene π-system typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted anthracene. mdpi.com
Increased Molar Extinction Coefficient : The electronic coupling can enhance the probability of the electronic transition, leading to a higher molar extinction coefficient.
Changes in Quantum Yield : The influence on fluorescence quantum yield can be complex. While the ICT state can provide a non-radiative decay pathway (quenching), structural rigidification imposed by the azetidine ring can simultaneously suppress other non-radiative pathways, such as bond rotations. The net effect on quantum yield depends on the balance of these competing processes. nih.gov Studies on other fluorophores have shown that incorporating azetidine moieties can lead to enhanced fluorescence quantum yields. researchgate.net
The table below shows a comparison of the photophysical properties of anthracene and a related derivative, illustrating the effect of substitution.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F) |
| Anthracene | Acetonitrile | 356, 375 | 381, 402, 426 | 0.29 |
| 3-(9-anthrylmethyl) pentane-2,4-dione | Acetonitrile | 368, 387 | 392, 414, 438 | 0.413 |
Data compiled from related literature for illustrative purposes. researchgate.net
Design Principles for Tunable Emission in Azetidine-Anthracene Conjugates
The conjugation of azetidine to anthracene provides a versatile platform for designing molecules with tailored photophysical properties. The principles for achieving tunable emission revolve around modifying the electronic structure of the system through strategic chemical modifications.
Substitution on the Azetidine Ring : Introducing electron-withdrawing or electron-donating groups at other positions on the azetidine ring can modulate the electron-donating strength of the nitrogen atom. This allows for fine-tuning of the ICT character and, consequently, the emission wavelength and quantum yield. nih.gov
Substitution on the Anthracene Core : Attaching additional functional groups to the anthracene core is a well-established method for tuning its photophysical properties. mdpi.comrsc.org Combining this with the azetidine substitution allows for a dual approach. For example, adding an electron-accepting group (like a cyano group) to the anthracene could enhance the donor-acceptor character of the entire molecule, leading to further red-shifted emission. rsc.org
Control of Molecular Geometry and Rigidity : The relative orientation between the azetidine ring and the anthracene plane affects the degree of electronic coupling. Synthesis of more rigid structures, where this orientation is fixed, can lead to sharper emission spectra and higher quantum yields by minimizing vibrational and rotational energy loss. researchgate.net The inherent rigidity of the azetidine ring itself contributes positively to this effect compared to more flexible dialkylamino substituents. nih.gov
Co-assembly and Aggregation : The design can also target the properties of the molecules in the solid state or in aggregates. By controlling intermolecular interactions (e.g., π-π stacking), it is possible to achieve tunable solid-state emission or aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state compared to the solution phase. researchgate.netnih.govrsc.org
By systematically applying these principles, a library of azetidine-anthracene conjugates could be developed with emission properties tuned across the visible spectrum for a wide range of applications in materials science and bio-imaging.
Advanced Applications of 3 9 Anthracenyl Azetidine in Chemical Biology and Materials Science Research
Development as Fluorescent Probes and Sensors for Research Applications
The inherent fluorescence of the anthracene (B1667546) moiety, coupled with the modulating effects of the azetidine (B1206935) ring, makes 3-(9-Anthracenyl)azetidine an excellent candidate for the design of fluorescent probes and sensors. The nitrogen atom in the azetidine ring can act as a recognition site or a point of attachment for other functional groups, allowing for the creation of sensors tailored to specific analytes or cellular environments.
Principles of Fluorescence Sensing Mechanisms (e.g., ICT, PET, FRET)
The functionality of fluorescent probes based on this compound is governed by several key photophysical principles, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET). These mechanisms allow the fluorescent output of the molecule to be modulated in response to external stimuli.
Intramolecular Charge Transfer (ICT): In donor-acceptor systems, the absorption or emission of light can be associated with the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. In this compound, the azetidine ring can act as an electron donor, while the anthracene core functions as the fluorophore and acceptor. The efficiency of this charge transfer, and thus the fluorescence properties, can be highly sensitive to the local environment, such as solvent polarity. rsc.orgrsc.orgnih.gov Changes in the environment can alter the energy levels of the ICT state, leading to shifts in the emission wavelength.
Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching or enhancement in chemical sensors. mdpi.comnih.gov In a typical "fluorophore-spacer-receptor" design, an electron transfer can occur between the fluorophore and the receptor upon excitation. For an anthracenyl-azetidine system, the nitrogen atom of the azetidine can possess a lone pair of electrons that can quench the fluorescence of the nearby anthracene through PET. rsc.org When the receptor (the azetidine nitrogen) binds to an analyte, such as a metal ion or a proton, the energy level of the lone pair is lowered, which can inhibit the PET process. This inhibition "turns on" the fluorescence of the anthracene core, providing a detectable signal. rsc.org
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically within 10 nanometers). arxiv.orgmdpi.comrsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor. While not an inherent property of the this compound monomer itself, it can be engineered into systems where this compound is used as a building block. For instance, an anthracenyl-azetidine moiety could serve as a FRET donor, and its energy could be transferred to an acceptor molecule upon a specific binding event that brings the two into proximity. This change in FRET efficiency can be used to monitor biological processes or detect specific analytes. nih.gov
Applications in Cellular Imaging (e.g., Labeling of Biomolecules, Organelles in Research)
While specific studies detailing the use of this compound for cellular imaging are not yet prevalent, the structural characteristics of anthracene derivatives and the utility of azetidine-containing fluorophores suggest significant potential in this area. Fluorescent probes are indispensable tools for visualizing the intricate workings of living cells, and the design of probes that target specific organelles is a key area of research. nih.govnih.govthermofisher.comresearchgate.net
The lipophilic nature of the anthracene core can facilitate the passage of the molecule across cell membranes. The azetidine ring offers a reactive handle for conjugation to biomolecules or to specific organelle-targeting moieties. For example, by attaching ligands that are recognized by receptors on the surface of mitochondria or the endoplasmic reticulum, this compound could be directed to these specific cellular compartments. thermofisher.com
Furthermore, the fluorescence of anthracene derivatives has been shown to be sensitive to the local cellular environment, which could be exploited for mapping viscosity, polarity, or the presence of specific ions within organelles. The development of such probes would rely on conjugating the this compound scaffold to targeting groups, a common strategy in the field of cellular imaging to achieve selective labeling and minimize off-target effects. nih.gov
Chemo- and Biosensor Design for Analytical Detection (e.g., Metal Ions, Small Molecules)
The design of chemo- and biosensors is a prominent application of this compound, with demonstrated success in the detection of metal ions. The nitrogen atom of the azetidine ring, along with other strategically placed coordinating atoms, can form a binding pocket for specific analytes.
A notable example is the development of an azetidine-based anthracenyl chemosensor for the selective detection of Copper(II) ions (Cu²⁺) in aqueous media. lookchem.com In this system, the azetidine nitrogen, along with a pyridine group, acts as a binding site for Cu²⁺. Upon coordination of Cu²⁺, the fluorescence of the anthracene moiety is quenched. lookchem.com This quenching is attributed to an electron transfer from the excited state of the anthracene to the Cu²⁺ ion. lookchem.com The sensor exhibits high selectivity for Cu²⁺ over a range of other metal ions. lookchem.com
| Analyte | Sensor Structure | Sensing Mechanism | Solvent System | Detection Limit |
| Cu²⁺ | Anthracene-azetidine-pyridine conjugate | Fluorescence Quenching (Electron Transfer) | CH₃CN:H₂O (1:9, v/v) | Not Reported |
Beyond metal ions, anthracene-based sensors have also been developed for the detection of small organic molecules. For instance, a dual-signaling fluorescent reagent based on 3,3',5,5'-tetramethyl-N-(9-anthrylmethyl)benzidine has been used for the optical sensing of aliphatic aldehydes. nih.gov This suggests that with appropriate functionalization of the azetidine ring, this compound could be adapted to create sensors for a variety of small molecules of biological or environmental interest. mdpi.comnih.gov
Mechanochromic and Mechanoluminescent Systems Based on Anthracenyl Azetidines
While specific research on the mechanochromic and mechanoluminescent properties of this compound is not yet available, the broader class of anthracene derivatives has shown significant promise in this area. Mechanochromism is the change in color of a substance in response to mechanical stress, while mechanoluminescence is the emission of light upon mechanical action. rsc.orgrsc.org
Studies on various anthracene derivatives have demonstrated that mechanical grinding or shearing of their crystalline forms can lead to a change in their fluorescence emission color. rsc.org This phenomenon is often attributed to a transition from a crystalline to an amorphous state, which alters the intermolecular packing and π-π stacking of the anthracene units. These changes in the solid-state arrangement affect the electronic properties and, consequently, the fluorescence emission.
The incorporation of an azetidine ring into an anthracene-based system could offer a novel way to tune these mechanosensitive properties. The strained four-membered ring could influence the crystal packing and the response of the material to mechanical stress. Designing systems where the azetidine moiety plays a key role in the intermolecular interactions could lead to new materials with tailored mechanochromic or mechanoluminescent responses for applications in stress sensing and damage detection.
Role as Molecular Scaffolds in Supramolecular Chemistry Research
The rigid and well-defined three-dimensional structure of this compound makes it an attractive scaffold for the construction of more complex architectures in supramolecular chemistry. nih.govresearchgate.net The azetidine ring provides a synthetically versatile platform for the attachment of other molecular components, while the anthracene unit can participate in non-covalent interactions, such as π-π stacking, which are fundamental to the formation of self-assembled supramolecular structures. rsc.orgmdpi.com
Host-Guest Chemistry with Anthracenyl Azetidine Conjugates
In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule through non-covalent interactions. While specific examples of this compound conjugates in host-guest chemistry are still emerging, the principles of supramolecular chemistry suggest their potential.
By functionalizing the azetidine ring with recognition motifs, such as crown ethers or cyclodextrins, it is possible to create host molecules where the anthracenyl-azetidine unit acts as a structural backbone and a fluorescent reporter. The binding of a guest molecule within the host's cavity could then be signaled by a change in the fluorescence of the anthracene moiety.
Conversely, the anthracenyl-azetidine itself could act as a guest, being encapsulated within a larger host molecule. The confinement of the molecule within the host's cavity could alter its photophysical properties, leading to changes in its fluorescence emission or absorption. This approach has been demonstrated with other anthracene derivatives, which have been encapsulated within coordination cages, leading to modified optical properties and reactivity.
The development of such host-guest systems based on this compound could lead to new applications in areas such as drug delivery, chemical sensing, and the construction of molecular machines.
Self-Assembly and Nanostructure Formation for Advanced Materials Studies
The anthracene component of This compound is known for its propensity to engage in π-π stacking interactions, a key driver in the self-assembly of supramolecular structures. In theory, the azetidine ring could introduce specific directional preferences and intermolecular interactions, such as hydrogen bonding, which could influence the formation of unique nanostructures like nanofibers, vesicles, or organogels. The interplay between the planar, aromatic anthracene and the puckered, saturated azetidine ring could lead to complex and hierarchical self-assembly behaviors.
However, a comprehensive search of existing research reveals no specific studies on the self-assembly and nanostructure formation of This compound . The potential for this molecule to form advanced materials through self-assembly remains a hypothetical area for future investigation.
Synthetic Building Blocks for Complex Molecular Architectures and Ligand Design
The bifunctional nature of This compound , possessing both the photoactive anthracene group and a reactive azetidine nitrogen, positions it as a potentially valuable synthetic building block.
Azetidines, in general, are recognized as useful precursors for the synthesis of polyamines through ring-opening reactions. Polyamines are crucial ligands in coordination chemistry and organometallic catalysis, capable of stabilizing a wide range of metal centers and influencing their catalytic activity. The incorporation of an anthracenyl group could introduce desirable photophysical properties to the resulting metal complexes, enabling applications in photoredox catalysis or as luminescent sensors. The synthesis of N1-(anthracen-9-ylmethyl)triamines has been reported, highlighting the utility of the anthracene motif in designing molecules that interact with biological polyamine transporters. nih.gov
Despite this potential, there is no direct research demonstrating the use of This compound as a precursor for polyamine ligands in organometallic and catalysis research.
Anthracene and its derivatives are widely utilized in the development of organic electronic materials due to their excellent fluorescence and charge-transport properties. They are integral components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The azetidine substituent on the anthracene core of This compound could serve as a reactive handle to incorporate the molecule into larger π-conjugated systems, such as polymers or dendrimers. This could potentially modulate the electronic properties of the resulting materials, affecting their emission spectra, quantum yields, and charge carrier mobilities.
A thorough review of the literature, however, does not yield specific examples of This compound being integrated into extended π-conjugated systems for optoelectronic research. The exploration of its utility in this field remains an open area for scientific inquiry.
Future Directions and Research Gaps in 3 9 Anthracenyl Azetidine Studies
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of functionalized azetidines remains a challenge due to the inherent ring strain of the four-membered heterocycle. researchgate.netnih.gov Traditional synthetic methods often require harsh conditions or multi-step procedures, limiting the accessibility and structural diversity of compounds like 3-(9-Anthracenyl)azetidine. rsc.org Future research must prioritize the development of more efficient, robust, and environmentally sustainable synthetic routes.
Key research objectives in this area include:
Adapting Modern Synthetic Methods: Methodologies that have proven effective for other substituted azetidines should be systematically explored. This includes photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, nih.gov palladium-catalyzed intramolecular C(sp³)–H amination, rsc.org and visible-light-mediated aza Paternò–Büchi reactions. researchgate.netresearchgate.net
Continuous Flow Synthesis: Investigating continuous flow processes could offer significant advantages, such as improved reaction control, enhanced safety when handling reactive intermediates, and greater scalability compared to traditional batch processing. acs.org
Green Chemistry Approaches: A focus on sustainability necessitates the exploration of greener solvents, reducing the reliance on hazardous reagents, and developing catalytic systems that minimize waste and energy consumption.
A comparative analysis of potential synthetic strategies is outlined below.
| Synthetic Strategy | Potential Advantages | Key Research Questions | Relevant Precedents |
| Photocatalytic [2+2] Cycloaddition | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. | Can the required imine precursors be efficiently generated from anthracene-9-carboxaldehyde? What are the regio- and stereoselectivity of the cycloaddition? | Aza Paternò–Büchi reactions for azetidine (B1206935) synthesis. researchgate.net |
| Palladium-Catalyzed C-H Amination | Direct functionalization of C-H bonds, potentially reducing the number of synthetic steps. | Can a suitable precursor with a directing group be synthesized? What is the efficiency of the intramolecular cyclization to form the strained azetidine ring? | Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org |
| Continuous Flow Lithiation/Functionalization | Enhanced temperature control, safe handling of reactive organolithium intermediates, potential for high-throughput synthesis. | Can N-Boc-3-iodoazetidine be functionalized with an anthracenyl group via a lithiated intermediate under flow conditions? | Flow synthesis of 3-substituted azetidines. acs.org |
Advanced Understanding of Structure-Property Relationships for Predictive Design
Future research should focus on:
Photophysical Characterization: Comprehensive studies are needed to determine key photophysical parameters, including absorption and emission spectra, fluorescence quantum yields, and lifetimes.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide insights into the electronic structure, molecular orbitals, and excited-state properties, helping to rationalize experimental findings and predict the effects of structural modifications. researchgate.net
Systematic Derivatization: Synthesizing a library of analogues with substituents on both the anthracene (B1667546) and azetidine moieties would allow for a systematic evaluation of their impact. For example, adding electron-donating or -withdrawing groups to the anthracene core could tune the emission wavelength, while modifying the N-substituent on the azetidine ring could alter solubility and intermolecular interactions.
| Structural Modification | Predicted Effect on Property | Research Goal |
| Substitution at the 10-position of anthracene | Modulate fluorescence emission wavelength and quantum yield. | Develop ratiometric sensors or fine-tune emission for specific imaging applications. |
| N-functionalization of the azetidine ring | Alter solubility, steric hindrance, and potential for hydrogen bonding. | Improve bioavailability in cellular studies or direct self-assembly in materials. |
| Introduction of chiral centers on the azetidine ring | Induce chiroptical properties (e.g., circularly polarized luminescence). | Create materials for chiral recognition or optoelectronic devices. |
Expansion of Sensing and Imaging Applications in Complex Biological Environments (In Vitro/Ex Vivo Research)
The inherent fluorescence of the anthracene group makes this compound a candidate for development as a molecular probe for sensing and imaging. However, its potential in biological contexts is entirely unexplored.
Future studies should investigate:
Biocompatibility and Cellular Uptake: Initial in vitro studies using cell cultures are necessary to assess cytotoxicity and determine if the molecule can permeate cell membranes.
Fluorescent Sensing: The azetidine nitrogen can be functionalized to incorporate specific recognition motifs for analytes such as metal ions, pH, or reactive oxygen species. Binding events could trigger a measurable change in the fluorescence of the anthracene reporter.
Bioimaging: If found to be cell-permeable and non-toxic, its utility as a fluorescent stain for specific organelles or as a dynamic probe to monitor cellular processes in vitro should be explored. The rigid azetidine linker may offer advantages over more flexible linkers by reducing non-radiative decay pathways and potentially enhancing fluorescence.
Integration into Advanced Materials and Devices (Laboratory Prototypes and Fundamental Studies)
Polycyclic aromatic hydrocarbons like anthracene are foundational components in organic electronics and advanced materials. nih.gov The unique, rigid, three-dimensional structure of this compound makes it an interesting building block for novel materials with tailored properties.
Key research avenues include:
Polymer and Framework Synthesis: The compound could be used as a monomer for polymerization or as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). The strained azetidine ring could be leveraged as a reactive handle for strain-release polymerization.
Organic Electronics: Its potential as an emitter or host material in laboratory-scale Organic Light-Emitting Diodes (OLEDs) could be investigated. The azetidine group might influence molecular packing in the solid state, affecting charge transport properties.
Self-Assembled Systems: The propensity for π-π stacking of the anthracene core, combined with potential directional interactions from the azetidine ring, could be exploited to create well-ordered supramolecular structures. nih.gov
Mechanistic Insights into Molecular Interactions within Research Systems (Non-Clinical)
A deeper understanding of the fundamental molecular interactions of this compound is essential for rational design in all its potential applications. The influence of the strained azetidine ring on the electronic and photophysical properties of the anthracene moiety is a key unanswered question.
Research in this area should employ:
Advanced Spectroscopy: Techniques such as variable-temperature NMR and steady-state and time-resolved fluorescence spectroscopy can probe the compound's conformational dynamics and excited-state behavior. nih.gov
Host-Guest Chemistry: Studies involving macrocyclic hosts could reveal the nature of non-covalent interactions (e.g., π-stacking, hydrogen bonding) and how encapsulation affects the compound's properties.
Computational Analysis: Theoretical calculations can model intermolecular interactions, such as π-π stacking geometries and energies, providing a mechanistic basis for observed phenomena in materials or sensing applications. researchgate.net
Development of Stereoselective Applications and Chiral Recognition Systems
Chirality plays a critical role in biochemistry and materials science. scispace.com The synthesis of enantiomerically pure this compound could pave the way for its use in stereoselective processes.
Future research directions include:
Asymmetric Synthesis: Developing scalable asymmetric syntheses to access individual enantiomers of this compound and its derivatives is a prerequisite for exploring its chiral applications.
Chiral Recognition: The compound could be investigated as a chiral fluorescent sensor. The binding of a chiral analyte could result in enantioselective fluorescence quenching or enhancement, allowing for the determination of enantiomeric excess. scispace.comrsc.org
Chiral Ligands in Asymmetric Catalysis: The azetidine nitrogen could coordinate to a metal center, positioning the bulky anthracene group to create a chiral environment for asymmetric catalysis. Chiral phosphoric acids containing anthracenyl groups have shown excellent performance in asymmetric reactions, suggesting the potential of this scaffold. researchgate.netmdpi.com
Q & A
Q. What are the recommended synthetic routes for 3-(9-Anthracenyl)azetidine, and how can reaction conditions be optimized?
A multi-step organic synthesis approach is typically employed, combining anthracene derivatives with azetidine precursors. For example:
- Step 1 : Functionalize anthracene at the 9-position using electrophilic substitution (e.g., bromination or Friedel-Crafts alkylation) .
- Step 2 : Couple the anthracene derivative with a protected azetidine moiety via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).
- Step 3 : Deprotect the azetidine ring under mild acidic or reductive conditions to avoid anthracene degradation .
Optimization : Use kinetic studies to adjust catalyst loading (e.g., palladium for cross-coupling) and solvent polarity. Monitor intermediates via HPLC (≥98% purity threshold) .
Q. How should researchers characterize the purity and structural conformation of this compound?
Employ a combination of analytical techniques:
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Light Sensitivity : Store in amber vials at –20°C to prevent anthracene photodimerization .
- Moisture Control : Use anhydrous solvents (e.g., THF, DMF) during synthesis; store under inert gas (N/Ar) .
- Degradation Monitoring : Perform TLC or LC-MS weekly to detect oxidation byproducts (e.g., azetidine ring-opening or anthracene quinones) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in catalytic systems?
- Density Functional Theory (DFT) : Calculate activation energies for azetidine ring-opening or anthracene π-π interactions. For example, model tautomeric forms (e.g., thiol vs. thione) to identify low-energy pathways in chiral phosphoric acid-catalyzed reactions .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in enantioselective desymmetrization .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. toluene) on transition-state stabilization .
Q. What strategies enhance enantioselective synthesis of this compound derivatives?
- Chiral Catalysts : Employ binaphthol-derived phosphoric acids (e.g., TRIP) to induce asymmetry during azetidine functionalization .
- Substrate Engineering : Introduce steric hindrance via adamantyl (Ad) or 3,5-(CF)CH groups on the azetidine nitrogen to bias reaction pathways .
- Screening : Optimize enantiomeric excess (ee) using circular dichroism (CD) or chiral HPLC with amylose-based columns .
Q. How can this compound be applied in pharmacological target identification?
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on anthracene) and test binding affinity to dopamine transporters (DAT) via radioligand displacement assays (e.g., -GBR 12909) .
- In Vitro Toxicity : Assess cytotoxicity in HEK293 cells using MTT assays; correlate results with LogP values to optimize bioavailability .
- Molecular Docking : Model interactions with DAT’s substrate-binding pocket using AutoDock Vina; prioritize derivatives with high docking scores for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
